7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 7 and 8 positions of the isoquinoline ring. This compound is often studied for its biological activities and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the conversion of norepinephrine to epinephrine .
Mode of Action
This compound acts as a potent reversible inhibitor of PNMT . It binds to the active site of the enzyme, preventing it from catalyzing the methylation of norepinephrine to epinephrine .
Result of Action
The inhibition of PNMT by this compound leads to a decrease in the levels of epinephrine . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in animal models, it has been shown to decrease blood pressure and alter levels of various catecholamines in the brain .
Biochemical Analysis
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride interacts with the enzyme phenylethanolamine N-methyltransferase . This interaction is crucial in the biochemical reactions involving this compound. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the enzyme .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily through its inhibitory action on phenylethanolamine N-methyltransferase .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly enzymes. It acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, thereby affecting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effects on phenylethanolamine N-methyltransferase are reversible .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the isoquinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process often includes:
Nitration: of isoquinoline to introduce nitro groups.
Reduction: of nitro groups to amines.
Chlorination: using thionyl chloride or phosphorus pentachloride.
Hydrochloride salt formation: by treating the chlorinated product with hydrochloric acid.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems and as a potential treatment for neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without chlorine substitutions.
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with chlorine atoms at different positions.
8-Chloro-1,2,3,4-tetrahydroisoquinoline: A mono-chlorinated derivative.
Comparison: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of two chlorine atoms at the 7 and 8 positions can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGYNUDLCXDURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973559 | |
Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57987-77-6 | |
Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57987-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4GC42360M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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